N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxazolo[5,4-b]pyridines, which are known for their diverse biological and chemical properties. The presence of both phenyl and isoxazole groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide[_{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... This reaction forms the oxazolo[5,4-b]pyridine ring, which is then further functionalized to introduce the isoxazole-5-carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide is studied for its biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenyl and isoxazole groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)pyrazole-4-carboxamide
Uniqueness: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10-12(20-15(22)14-7-8-18-24-14)9-13-17(19-10)23-16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYGMJZQNPRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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